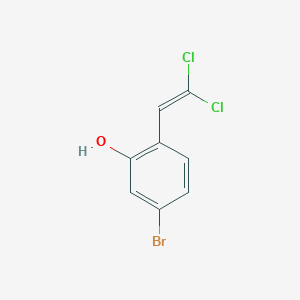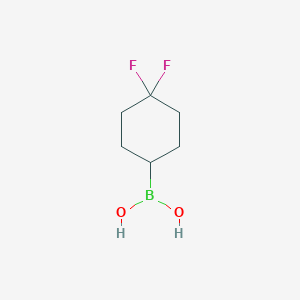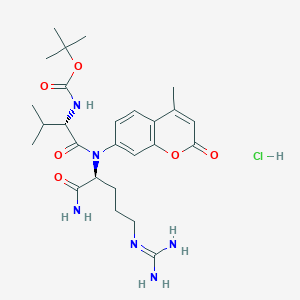
Boc-Val-Arg-AMC.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Val-Arg-AMCIt is widely used in biochemical assays to measure the activity of trypsin-like serine proteases, such as thrombin and kallikrein . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Arg-AMC.HCl typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product, Boc-Val-Arg-AMC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Crystallization: The purified product is crystallized and converted to its hydrochloride salt form for stability and ease of handling.
化学反应分析
Types of Reactions
Boc-Val-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for trypsin-like serine proteases, which cleave the amide bond between the arginine residue and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and kallikrein are commonly used enzymes for the cleavage of this compound.
Buffers: Reactions are typically carried out in Tris-HCl buffer (pH 8.0) to maintain optimal enzyme activity.
Temperature: The reactions are usually performed at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity .
科学研究应用
Boc-Val-Arg-AMC.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of serine proteases, including thrombin and kallikrein.
Pharmacology: This compound is used in drug discovery to screen for protease inhibitors, which are potential therapeutic agents.
Industrial Applications: It is utilized in quality control processes to monitor enzyme activity in the production of biopharmaceuticals.
作用机制
Boc-Val-Arg-AMC.HCl exerts its effects through enzymatic cleavage by trypsin-like serine proteases. The mechanism involves:
Binding: The enzyme binds to the substrate at the active site.
Cleavage: The enzyme cleaves the amide bond between the arginine residue and the AMC moiety.
Fluorescence: The cleavage releases AMC, which fluoresces upon excitation at 380 nm and emits light at 450 nm
相似化合物的比较
Similar Compounds
Boc-Val-Pro-Arg-AMC.HCl: Another fluorogenic substrate used for measuring trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC.HCl: A substrate specifically cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-Val-Arg-AMC.HCl is unique due to its high specificity for trypsin-like serine proteases and its strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
属性
分子式 |
C26H39ClN6O6 |
|---|---|
分子量 |
567.1 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1 |
InChI 键 |
PCVOHAFYWBLXKT-ZXRBMNSTSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


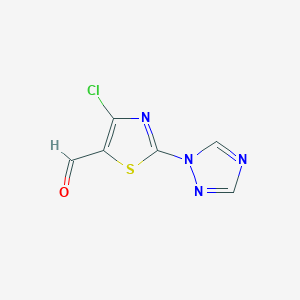
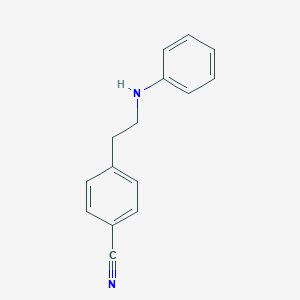

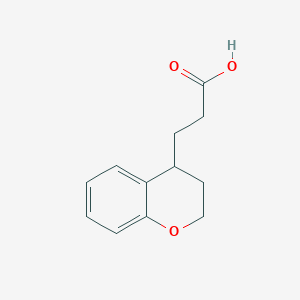
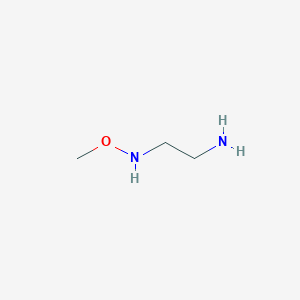
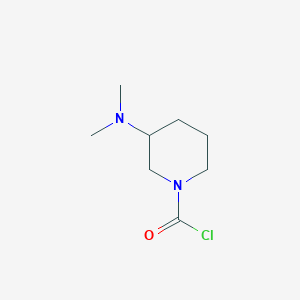
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
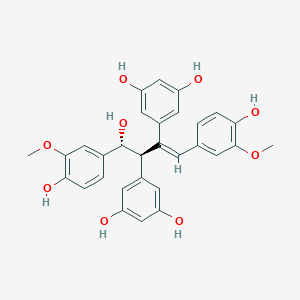
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

